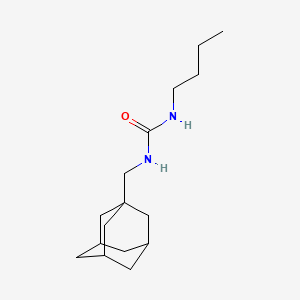
N-(1-金刚烷基甲基)-N'-丁基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-N’-butylurea is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The adamantane structure imparts unique properties to the compound, making it a subject of interest for researchers.
科学研究应用
N-(1-adamantylmethyl)-N’-butylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and polymers.
作用机制
Target of Action
A structurally similar compound, n-(1-adamantyl)-n’-(4-guanidinobenzyl)urea, has been reported to target the urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots, tissue remodeling, and cell migration.
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets .
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical processes due to their unique structure and reactivity .
Result of Action
Adamantane derivatives are known for their potential applications in the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-N’-butylurea typically involves the reaction of 1-adamantylmethylamine with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-adamantylmethylamine and butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(1-adamantylmethyl)-N’-butylurea.
Industrial Production Methods
In an industrial setting, the production of N-(1-adamantylmethyl)-N’-butylurea may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
Types of Reactions
N-(1-adamantylmethyl)-N’-butylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones, while substitution reactions can introduce various functional groups onto the adamantyl ring.
相似化合物的比较
Similar Compounds
N-(1-adamantyl)-N’-butylurea: Similar structure but lacks the methyl group on the adamantyl ring.
N-(1-adamantylmethyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a butyl group.
N-(1-adamantylmethyl)-N’-propylurea: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
N-(1-adamantylmethyl)-N’-butylurea is unique due to the presence of both the adamantyl and butyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity.
属性
IUPAC Name |
1-(1-adamantylmethyl)-3-butylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-3-4-17-15(19)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,2-11H2,1H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQXPWGKDWXTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)
![4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol](/img/structure/B2365129.png)


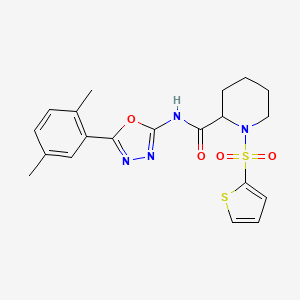
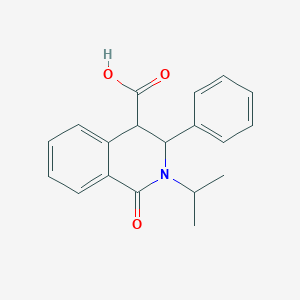

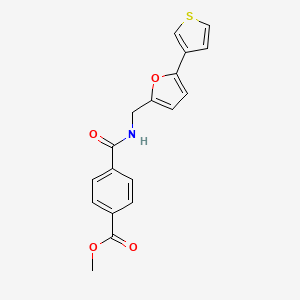

![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)
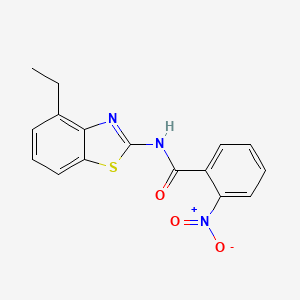
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)
